4-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiophene-2-carboxamide
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Overview
Description
4-BROMO-N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a bromine atom, a thiophene ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactionsThe final step often involves the formation of the carboxamide group under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding hydrogenated thiophene derivative.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-BROMO-N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENECARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-BROMO-N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pyrazole moiety is known to interact with various biological receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-BROMO-1-METHYL-1H-PYRAZOLE: Shares the pyrazole moiety but lacks the thiophene ring and carboxamide group.
2-BROMO-N-METHYL-BENZAMIDE: Similar in having a bromine atom and a carboxamide group but differs in the aromatic ring structure.
Uniqueness
4-BROMO-N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENECARBOXAMIDE is unique due to the combination of its structural features, which confer specific electronic and steric properties. This makes it particularly versatile for applications in both medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H12BrN3OS |
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Molecular Weight |
314.20 g/mol |
IUPAC Name |
4-bromo-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C11H12BrN3OS/c1-14(6-9-3-4-13-15(9)2)11(16)10-5-8(12)7-17-10/h3-5,7H,6H2,1-2H3 |
InChI Key |
MEJKAAVIKDNYTG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CN(C)C(=O)C2=CC(=CS2)Br |
Origin of Product |
United States |
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